molecular formula C23H29N3O B4567583 N-[4-(1-pyrrolidinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide

N-[4-(1-pyrrolidinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide

Cat. No.: B4567583
M. Wt: 363.5 g/mol
InChI Key: IOSGPYPMKCFNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-pyrrolidinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide is a useful research compound. Its molecular formula is C23H29N3O and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.231062557 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies such as those by Artheswari et al. (2019) on N-(pyridin-2-ylmethyl)benzamide derivatives focus on crystal structure and Hirshfeld surface analysis, which are crucial for understanding the molecular geometry, electronic structure, and intermolecular interactions of complex organic molecules. Such analyses can reveal how modifications in the structure can affect the physical and chemical properties of these compounds (G. Artheswari, V. Maheshwaran, & N. Gautham, 2019).

Synthesis and Biological Evaluation

The discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide by Zhou et al. (2008) involves the design, synthesis, and biological evaluation of small molecule inhibitors. Such research is pivotal for the development of new pharmaceuticals, offering insights into the methods for synthesizing and evaluating the biological activities of complex molecules, which could be adapted for research on N-[4-(1-pyrrolidinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide (Nancy Z. Zhou et al., 2008).

Photocatalytic Degradation

Research by Maillard-Dupuy et al. (1994) on the photocatalytic degradation of pyridine in water provides an example of how this compound could be studied in environmental science contexts. Understanding the degradation pathways and products of organic compounds in the presence of photocatalysts is vital for assessing their environmental impact and for the development of methods to mitigate pollution (C. Maillard-Dupuy et al., 1994).

Polyimide Films

The preparation and characterization of novel polyimide films containing amide groups by Luo et al. (2011) explore the potential of incorporating specific functional groups into polymers to enhance their mechanical properties and thermal stability. This research indicates the broader applications of benzamide derivatives in materials science, suggesting a possible area of exploration for this compound (Longbo Luo et al., 2011).

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-23(21-9-5-20(6-10-21)18-25-13-1-2-14-25)24-17-19-7-11-22(12-8-19)26-15-3-4-16-26/h5-12H,1-4,13-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSGPYPMKCFNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.